N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride
Description
N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride is a structurally complex small molecule characterized by a pyrazole-carboxamide core linked to a 6-fluorobenzo[d]thiazol moiety and a dimethylaminopropyl side chain. The hydrochloride salt enhances its aqueous solubility, making it suitable for pharmacological applications. Key structural features include:
- Pyrazole ring: 1,3-dimethyl substitution likely reduces metabolic degradation compared to unsubstituted analogs.
- Dimethylaminopropyl chain: The tertiary amine facilitates solubility and may contribute to interactions with biological targets.
This compound is part of a broader class of pyrazole-carboxamide derivatives studied for their diverse bioactivities, including kinase inhibition and antimicrobial effects .
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-2,5-dimethylpyrazole-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN5OS.ClH/c1-12-10-15(23(4)21-12)17(25)24(9-5-8-22(2)3)18-20-14-7-6-13(19)11-16(14)26-18;/h6-7,10-11H,5,8-9H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMRJBOACDHFDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N(CCCN(C)C)C2=NC3=C(S2)C=C(C=C3)F)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClFN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs from the evidence, focusing on structural variations, physicochemical properties, and synthetic methodologies.
Structural and Functional Group Analysis
Key Observations :
- Fluorine vs. Chlorine : The target’s 6-fluorobenzo[d]thiazol likely offers better metabolic stability and lower toxicity than chlorinated analogs (e.g., 3b) .
- Salt Form : The hydrochloride salt in the target compound improves solubility compared to neutral analogs like 3d, which lack ionizable groups.
Physicochemical and Pharmacokinetic Properties
Research Implications and Limitations
- Lumping Strategies: As noted in , lumping structurally similar compounds (e.g., fluorinated vs. chlorinated derivatives) could streamline property prediction but may overlook subtle bioactivity differences .
- Data Gaps : Direct pharmacological data for the target compound are absent in the evidence; further in vitro assays are needed to validate inferred activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
